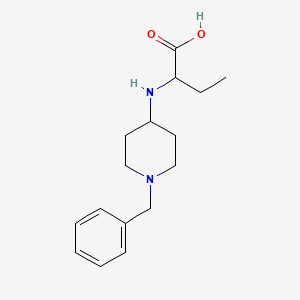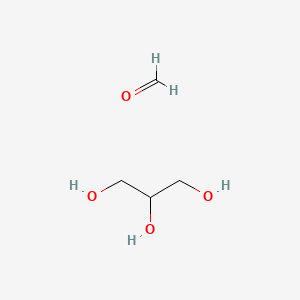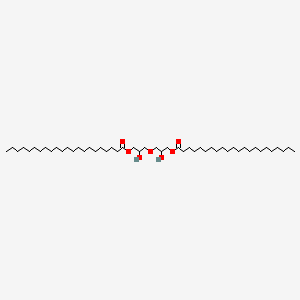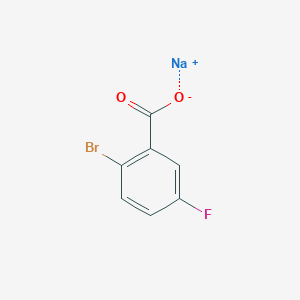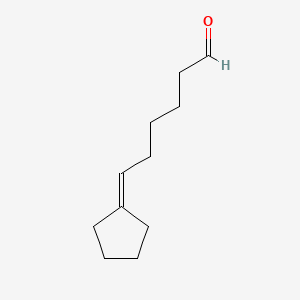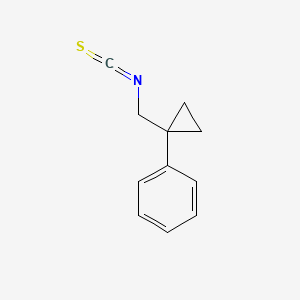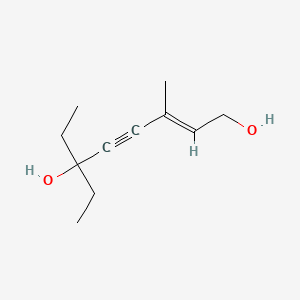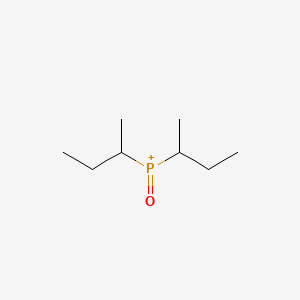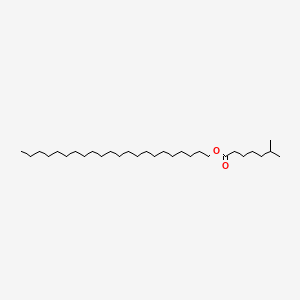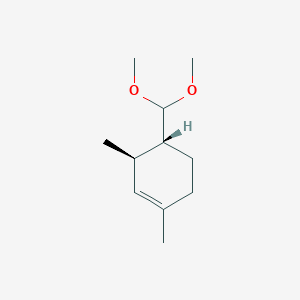
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- is an organic compound with the molecular formula C10H18O2. It is a derivative of cyclohexene, characterized by the presence of dimethoxymethyl and dimethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- can be synthesized through several methods. One common approach involves the alkylation of cyclohexene derivatives with dimethoxymethyl reagents under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It serves as a precursor in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethoxymethyl group can undergo hydrolysis, releasing formaldehyde and methanol, which can further react with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene: A simpler analog without the dimethoxymethyl and dimethyl groups.
4,4-Dimethylcyclohexene: Similar structure but lacks the dimethoxymethyl group.
Cyclohexene, 4-(dimethoxymethyl)-1-methyl-: A closely related compound with one less methyl group.
Uniqueness
Cyclohexene, 4-(dimethoxymethyl)-1,3-dimethyl- is unique due to the presence of both dimethoxymethyl and dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
72845-78-4 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
(3R,4R)-4-(dimethoxymethyl)-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C11H20O2/c1-8-5-6-10(9(2)7-8)11(12-3)13-4/h7,9-11H,5-6H2,1-4H3/t9-,10-/m1/s1 |
Clave InChI |
OIZNJBIUUHUFAI-NXEZZACHSA-N |
SMILES isomérico |
C[C@@H]1C=C(CC[C@H]1C(OC)OC)C |
SMILES canónico |
CC1C=C(CCC1C(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


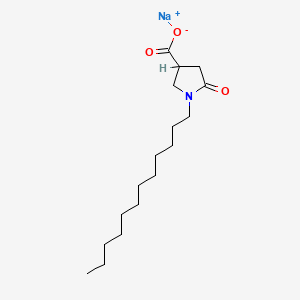
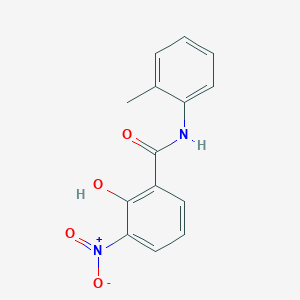
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)

